molecular formula C15H17N3O8S3 B3182540 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate CAS No. 890409-87-7

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

Cat. No. B3182540
CAS RN: 890409-87-7
M. Wt: 463.5 g/mol
InChI Key: QGJALSNSJKAIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is a useful research compound. Its molecular formula is C15H17N3O8S3 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate is 463.01777803 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Antibiotics Analysis

Research has demonstrated the development of highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting a wide range of sulfonamide antibiotic congeners. This approach utilizes immunoreagents targeting the common aminobenzenesulfonylamino moieties, indicating potential applications of sulfonamide-related compounds in biochemical sensing and analysis J. Adrián et al., 2009.

Spin-Crossover and Crystallographic Phase Changes

The study of iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-substituted ligands reveals intricate interplays between spin-crossover behaviors and crystallographic phase changes. This research could imply potential applications in material science, particularly in designing materials with switchable magnetic properties L. J. K. Cook et al., 2015.

Synthesis of Sulfur-Containing Compounds

Studies on the synthesis of various sulfur-containing compounds, including those with sulfone groups, have been reported. These syntheses often involve complex reactions and have implications for developing new pharmaceuticals, agrochemicals, or materials V. Christov & Ivaylo Ivanov, 2004.

Nitropyridyl Isocyanates in Cycloaddition Reactions

The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been explored, leading to the formation of various cycloadducts. This research suggests potential applications in synthetic chemistry for constructing nitrogen-containing heterocycles, which are common structures in many pharmaceutical agents Jarle Holt & A. Fiksdahl, 2007.

Schiff Bases and Heterocyclic Compounds

Research into the synthesis and characterization of Schiff bases derived from diamines and the molecular structure of hydrogen-bonded dimers of these compounds provides insight into the potential for designing new compounds with specific binding or catalytic properties E. Opozda et al., 2006.

properties

IUPAC Name

(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O8S3/c1-9(27-28-12-5-4-10(8-16-12)18(22)23)3-6-14(20)26-17-13(19)7-11(15(17)21)29(2,24)25/h4-5,8-9,11H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJALSNSJKAIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)C)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127513
Record name 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

CAS RN

890409-87-7
Record name 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890409-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
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3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate
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3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

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